![molecular formula C9H12N4O B055330 2-[(1-Aminobenzimidazol-2-yl)amino]ethanol CAS No. 120341-06-2](/img/structure/B55330.png)
2-[(1-Aminobenzimidazol-2-yl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Aminobenzimidazol-2-yl)amino]ethanol, also known as ABIE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-[(1-Aminobenzimidazol-2-yl)amino]ethanol has shown promising results in various scientific research applications. It has been found to be an effective inhibitor of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. 2-[(1-Aminobenzimidazol-2-yl)amino]ethanol has also been shown to inhibit the growth of cancer cells and has potential applications in cancer therapy.
Wirkmechanismus
The mechanism of action of 2-[(1-Aminobenzimidazol-2-yl)amino]ethanol involves its ability to bind to the ATP-binding site of protein kinase CK2, which inhibits its activity. This leads to the disruption of cellular signaling pathways involved in cell growth and proliferation, ultimately leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-[(1-Aminobenzimidazol-2-yl)amino]ethanol has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism. 2-[(1-Aminobenzimidazol-2-yl)amino]ethanol has also been shown to inhibit the migration and invasion of cancer cells, which is essential for the metastasis of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(1-Aminobenzimidazol-2-yl)amino]ethanol has several advantages for lab experiments. It is a potent inhibitor of protein kinase CK2 and has shown promising results in cancer therapy. However, 2-[(1-Aminobenzimidazol-2-yl)amino]ethanol has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[(1-Aminobenzimidazol-2-yl)amino]ethanol. One potential direction is the modification of 2-[(1-Aminobenzimidazol-2-yl)amino]ethanol to improve its solubility and reduce its toxicity. Another direction is the development of 2-[(1-Aminobenzimidazol-2-yl)amino]ethanol-based drugs for cancer therapy. Additionally, further research is needed to investigate the potential applications of 2-[(1-Aminobenzimidazol-2-yl)amino]ethanol in other fields, such as neuroscience and immunology.
In conclusion, 2-[(1-Aminobenzimidazol-2-yl)amino]ethanol is a promising chemical compound with potential applications in various scientific research fields. Its ability to inhibit protein kinase CK2 and cancer cell growth makes it an attractive candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
2-[(1-Aminobenzimidazol-2-yl)amino]ethanol can be synthesized through a multistep process involving the reaction of 2-aminobenzimidazole with ethylene oxide and subsequent reduction with sodium borohydride. The purity and yield of 2-[(1-Aminobenzimidazol-2-yl)amino]ethanol can be improved by using chromatography techniques.
Eigenschaften
CAS-Nummer |
120341-06-2 |
---|---|
Produktname |
2-[(1-Aminobenzimidazol-2-yl)amino]ethanol |
Molekularformel |
C9H12N4O |
Molekulargewicht |
192.22 g/mol |
IUPAC-Name |
2-[(1-aminobenzimidazol-2-yl)amino]ethanol |
InChI |
InChI=1S/C9H12N4O/c10-13-8-4-2-1-3-7(8)12-9(13)11-5-6-14/h1-4,14H,5-6,10H2,(H,11,12) |
InChI-Schlüssel |
WEPSBBLMZSEJNU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2N)NCCO |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(N2N)NCCO |
Synonyme |
Ethanol, 2-[(1-amino-1H-benzimidazol-2-yl)amino]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.